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  • Product: 3-Chloro-2-hydroxy-4-methoxybenzoic acid
  • CAS: 1427083-21-3

Core Science & Biosynthesis

Foundational

3-Chloro-2-hydroxy-4-methoxybenzoic acid chemical structure

An In-Depth Technical Guide to 3-Chloro-2-hydroxy-4-methoxybenzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive scientific overview of 3-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-2-hydroxy-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 3-Chloro-2-hydroxy-4-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. The document details the compound's physicochemical properties, provides a plausible and detailed synthetic pathway, and outlines robust analytical methodologies for its characterization and quality control, including HPLC, NMR, IR, and Mass Spectrometry. Furthermore, it discusses potential applications as a versatile chemical intermediate, grounded in its structural features. Safety protocols for handling, storage, and disposal are also explicitly detailed to ensure best practices in a laboratory setting. This guide is intended to serve as a foundational resource for researchers engaged in organic synthesis and medicinal chemistry.

Introduction and Chemical Identity

3-Chloro-2-hydroxy-4-methoxybenzoic acid belongs to the class of substituted benzoic acids, a core scaffold in many pharmaceutical agents and specialty chemicals. The unique arrangement of its functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a chlorine atom—on the benzene ring imparts a distinct reactivity profile. This makes it a valuable building block for creating more complex molecules with specific biological activities.[1] The hydroxyl and carboxylic acid groups offer sites for esterification and amidation, the methoxy group influences the electronic properties of the ring, and the chlorine atom can direct further substitutions or be a key feature for biological interaction. Its utility is primarily as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1]

Chemical Structure and Identifiers

To ensure unambiguous identification, the compound is defined by several standard chemical identifiers.

  • IUPAC Name: 3-Chloro-2-hydroxy-4-methoxybenzoic acid

  • Molecular Formula: C₈H₇ClO₄[2]

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties is essential for handling, analysis, and reaction planning.

PropertyValueSource
Molecular Weight 202.59 g/mol [2]
Appearance Expected to be a solid, likely a beige or off-white powder.[3]
Solubility Expected to be slightly soluble in water and more soluble in organic solvents like methanol, ethanol, and DMSO.[4]
Melting Point Not specified; related isomers like 3-Chloro-4-methoxybenzoic acid melt at 216-218 °C.[5]
Structure Elucidation via Spectroscopy

The identity and purity of 3-Chloro-2-hydroxy-4-methoxybenzoic acid are definitively confirmed through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the hydroxyl proton, the carboxylic acid proton, and the methoxy protons. The aromatic protons would appear as doublets due to coupling, with chemical shifts influenced by the surrounding electron-donating (OH, OMe) and electron-withdrawing (Cl, COOH) groups.

  • ¹³C NMR Spectroscopy: The carbon NMR would display eight distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. The carbonyl carbon of the carboxylic acid would be significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorbances include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), another O-H stretch from the phenolic group (~3300-3500 cm⁻¹), a sharp C=O stretch from the carbonyl group (~1700 cm⁻¹), and C-O stretches for the ether and acid functionalities.

  • Mass Spectrometry (MS): Electron ionization (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, providing strong evidence for the presence of a single chlorine atom.

Synthesis and Purification Workflow

While a specific published synthesis for 3-Chloro-2-hydroxy-4-methoxybenzoic acid was not found in the initial search, a chemically sound and plausible multi-step pathway can be proposed starting from the readily available 3-hydroxy-4-methoxybenzoic acid (isovanillic acid).[6][7][8] The logic behind this proposed route is based on standard electrophilic aromatic substitution reactions, where the directing effects of the existing substituents are leveraged to achieve the desired regiochemistry.

G Proposed Synthetic Workflow cluster_0 Synthesis cluster_1 Purification & Analysis A Start: Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid) B Step 1: Protection (e.g., Acetylation of OH group) A->B Acetic Anhydride C Step 2: Chlorination (Electrophilic Aromatic Substitution) B->C SO2Cl2 or other chlorinating agent D Step 3: Deprotection (Hydrolysis of acetyl group) C->D Acid/Base Hydrolysis E Final Product: 3-Chloro-2-hydroxy-4-methoxybenzoic acid D->E F Crude Product E->F G Recrystallization F->G Suitable Solvent System H Purity & Identity Check (HPLC, NMR, MS, IR) G->H

Caption: Proposed workflow for synthesis and purification.

Rationale for Synthetic Strategy
  • Protection: The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group. To prevent side reactions and control the position of chlorination, it is first protected, for example, as an acetate ester. This moderates its activating effect.

  • Chlorination: With the hydroxyl group protected, electrophilic chlorination (e.g., using sulfuryl chloride, SO₂Cl₂) is directed by the remaining activating group (methoxy) and the deactivating, meta-directing groups (acetylated hydroxyl and carboxylic acid). The desired substitution at position 3 (ortho to the protected hydroxyl and meta to the carboxylic acid) is a plausible outcome.

  • Deprotection: The protecting group is removed via hydrolysis to regenerate the phenolic hydroxyl group, yielding the final product.

Detailed Experimental Protocol (Proposed)

Step 1: Protection of Isovanillic Acid

  • Dissolve isovanillic acid (1 equivalent) in a suitable solvent like glacial acetic acid in a round-bottom flask.

  • Add acetic anhydride (1.2 equivalents) to the solution.

  • Gently heat the mixture under reflux for 1-2 hours while stirring.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the acetylated product.

  • Filter the solid, wash with water until neutral, and dry under vacuum.

Step 2: Chlorination of the Protected Intermediate

  • Dissolve the dried, protected intermediate (1 equivalent) in a non-polar, aprotic solvent such as chloroform or dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) in the same solvent dropwise, maintaining the low temperature.

  • Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding water.

  • Separate the organic layer, wash it with a sodium bicarbonate solution and then brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude chlorinated product.

Step 3: Deprotection to Yield Final Product

  • Dissolve the crude chlorinated product in a mixture of methanol and water.

  • Add a catalytic amount of a strong acid (e.g., HCl) or a base (e.g., NaOH).

  • Heat the mixture to reflux and stir for 2-3 hours until TLC indicates the disappearance of the starting material.

  • Cool the mixture. If the reaction was basic, acidify with dilute HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

Step 4: Purification

  • Purify the final crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 3-Chloro-2-hydroxy-4-methoxybenzoic acid.

Analytical Characterization Workflow

Rigorous analytical testing is required to confirm the identity and purity of the synthesized compound. This is critical for its use in regulated applications like drug development.

G Analytical Characterization Workflow cluster_0 Techniques A Synthesized & Purified Sample B Sample Preparation (Dissolve in suitable solvent, e.g., Methanol) A->B C HPLC (Purity Assay) B->C D Mass Spectrometry (Molecular Weight & Formula) B->D E NMR Spectroscopy (Structural Confirmation) B->E F IR Spectroscopy (Functional Group ID) B->F G Data Analysis & Interpretation C->G D->G E->G F->G H Final Report: Identity, Purity, Structure Confirmed G->H

Caption: Standard workflow for analytical validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of chemical compounds.[9][10]

Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.[9]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). A starting point could be 60:40 (aqueous:organic).

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 260-280 nm).

  • Sample Preparation: Create a stock solution of the sample at ~1 mg/mL in methanol or the mobile phase. Filter through a 0.45 µm syringe filter before injection.[9]

  • Analysis: Inject the sample and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Applications in Research and Development

The true value of 3-Chloro-2-hydroxy-4-methoxybenzoic acid lies in its role as a versatile synthetic intermediate.

G Structure-Application Relationship cluster_0 Functional Groups cluster_1 Potential Applications A 3-Chloro-2-hydroxy- 4-methoxybenzoic acid B Carboxylic Acid (-COOH) A->B C Phenolic Hydroxyl (-OH) A->C D Aromatic Ring with Cl and OMe A->D G Material Science (Polymer Building Block) A->G Monomer precursor E Pharmaceutical Synthesis (Amide/Ester Formation) B->E Key reaction site C->E Modulation site F Agrochemical Development D->F Bioactivity core

Caption: How functional groups drive applications.

  • Pharmaceutical Development: This compound serves as a scaffold for synthesizing more complex molecules. For instance, it can be used in the development of cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] The carboxylic acid group can be converted to an amide, a common linkage in drug molecules.

  • Agrochemicals: It can be used in the formulation of herbicides and pesticides, where the specific substitution pattern on the aromatic ring is crucial for biological activity.[1]

  • Material Science: The molecule can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength.[1]

Safety, Handling, and Disposal

Handling this chemical requires adherence to strict safety protocols as outlined in its Safety Data Sheet (SDS). It is classified as an irritant.

Hazard Identification
  • GHS Classification: Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (STOT SE 3).[3][12]

  • Signal Word: Warning[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][12]

Safe Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[12]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particle filter.[13]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, get medical attention.[14]

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[12][14]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[12][14]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][15] Keep away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

3-Chloro-2-hydroxy-4-methoxybenzoic acid is a chemical compound with significant potential as a building block in diverse fields, from pharmaceuticals to material science. Its value is derived from a unique combination of reactive functional groups on a stable aromatic core. This guide has provided a thorough framework for its identification, synthesis, analysis, and safe handling. The proposed synthetic and analytical protocols offer a robust starting point for researchers to produce and validate this compound, enabling further exploration of its applications in creating novel and valuable molecules.

References

  • Pharmaffiliates. 3-Chloro-4-methoxybenzoic Acid. [Link]

  • Chemsrc. (2025, August 25). 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9. [Link]

  • PubChem. 3-Chloro-4-hydroxy-5-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Stenutz, R. 3-chloro-4-methoxybenzoic acid. [Link]

  • Zhang, et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. [Link]

  • PubChem. 3-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • NIST. 3-Chloro-4-hydroxybenzoic acid. NIST WebBook. [Link]

  • PubChemLite. 3-chloro-4-methoxybenzoic acid (C8H7ClO3). [Link]

  • MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • NIST. 3-Hydroxy-4-methoxybenzoic acid. NIST WebBook. [Link]

  • PubChem. 3-Methoxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • TMP Chem. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. [Link]

  • ECHA. (2023, June 9). Substance Information: 3-hydroxy-4-methoxybenzoic acid. European Chemicals Agency. [Link]

  • PubChem. 3-Chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • MassBank. (2009, September 10). Benzoic acids and derivatives. [Link]

  • Vaia. Problem 32 Account for the presence of peak.... [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • S. K. Singh, et al. (2006). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-Chloro-2-hydroxy-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Novel Phenolic Acid 3-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS 1427083-21-3) is a halogenated and methoxylated derivative of sa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Phenolic Acid

3-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS 1427083-21-3) is a halogenated and methoxylated derivative of salicylic acid. As a novel compound, the available literature on its synthesis, properties, and applications is limited. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals interested in exploring the potential of this molecule. By drawing parallels with structurally similar compounds and leveraging established chemical principles, we will outline a proposed synthesis, a strategy for characterization, and a discussion of its potential applications.

The unique arrangement of a chlorine atom, a hydroxyl group, and a methoxy group on the benzoic acid scaffold suggests that this compound could be a valuable building block in medicinal chemistry and materials science. The presence of these functional groups offers multiple sites for chemical modification, allowing for the fine-tuning of its biological activity and physicochemical properties.

Proposed Synthesis and Mechanistic Rationale

Given the absence of a documented synthesis for 3-Chloro-2-hydroxy-4-methoxybenzoic acid, we propose a plausible and efficient two-step synthetic route starting from the readily available isovanillin. This approach involves a regioselective chlorination followed by an oxidation of the aldehyde to a carboxylic acid.

Step 1: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

The first step involves the chlorination of isovanillin. A known method for a similar transformation involves the use of tert-butyl hypochlorite in acetic acid, which provides a good yield of the chlorinated aldehyde[1].

Protocol:

  • Dissolve isovanillin (1 equivalent) in 90% acetic acid under gentle heating.

  • Slowly add tert-butyl hypochlorite (1 equivalent) dropwise to the solution while maintaining the temperature between 35°C and 40°C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Add ether to the reaction mixture and allow it to stand overnight to precipitate the product.

  • Collect the crystals by filtration and wash with ether.

  • Purify the crude product by recrystallization from acetonitrile to obtain 2-chloro-3-hydroxy-4-methoxybenzaldehyde.

Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution where the hydroxyl group of isovanillin activates the aromatic ring, directing the electrophilic chlorine from tert-butyl hypochlorite to the ortho position.

Step 2: Oxidation to 3-Chloro-2-hydroxy-4-methoxybenzoic acid

The second step is the oxidation of the aldehyde functional group to a carboxylic acid. A common and effective method for this transformation is the use of an oxidizing agent like potassium permanganate in an alkaline solution. A similar oxidation is described in a patent for the synthesis of a related nitrobenzoic acid derivative[2].

Protocol:

  • Suspend 2-chloro-3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Slowly add a solution of potassium permanganate (2-5 equivalents) to the mixture while stirring.

  • Heat the reaction mixture if necessary to drive the reaction to completion.

  • After the reaction is complete (indicated by the disappearance of the purple color of permanganate), cool the mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield 3-Chloro-2-hydroxy-4-methoxybenzoic acid.

Mechanistic Insight: In this oxidation-reduction reaction, the permanganate ion acts as the oxidizing agent, converting the aldehyde to a carboxylate salt under alkaline conditions. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Synthesis_Pathway isovanillin Isovanillin intermediate 2-Chloro-3-hydroxy-4-methoxybenzaldehyde isovanillin->intermediate t-BuOCl, Acetic Acid final_product 3-Chloro-2-hydroxy-4-methoxybenzoic acid intermediate->final_product KMnO4, NaOH(aq) then H+

Caption: Proposed two-step synthesis of 3-Chloro-2-hydroxy-4-methoxybenzoic acid.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 3-Chloro-2-hydroxy-4-methoxybenzoic acid, a combination of spectroscopic and analytical techniques should be employed. The expected data, based on its chemical structure and data from analogous compounds, are summarized below.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methoxy protons, the hydroxyl proton, and the carboxylic acid proton. The coupling patterns of the aromatic protons will be indicative of their substitution pattern.
¹³C NMR Resonances for the seven distinct carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₈H₇ClO₄). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.
IR Spec. Characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenolic hydroxyl group, the C=O stretch of the carboxylic acid, and C-O stretches of the ether and phenol.
Melting Point A sharp melting point is indicative of high purity.

Physicochemical Properties and Safety

The following table summarizes the key physicochemical properties of 3-Chloro-2-hydroxy-4-methoxybenzoic acid.

Property Value Source
Molecular Formula C₈H₇ClO₄Calculated
Molecular Weight 202.59 g/mol PubChem[3]
Appearance Expected to be a solid, likely a beige or off-white powder.Analogy

Safety Considerations:

While a specific Safety Data Sheet (SDS) for 3-Chloro-2-hydroxy-4-methoxybenzoic acid is not available, data from structurally similar compounds suggest that it should be handled with care. It is likely to be a skin and eye irritant.[4][5][6]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • First Aid: In case of skin contact, wash with soap and water. In case of eye contact, rinse with plenty of water for several minutes. Seek medical attention if irritation persists.[4]

Potential Applications and Future Research

The structural motifs present in 3-Chloro-2-hydroxy-4-methoxybenzoic acid are found in a variety of biologically active molecules and functional materials. This suggests several potential avenues for future research:

  • Pharmaceutical Development: Structurally related compounds are used in the synthesis of anti-inflammatory drugs.[8][9] This molecule could serve as a key intermediate for novel therapeutics. Other related phenolic compounds have shown potential in studies related to diabetes, liver diseases, and immune-related disorders.[10]

  • Agrochemicals: Benzoic acid derivatives are common in herbicides and pesticides.[9] The unique substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy and environmental profiles.

  • Material Science: The phenolic and carboxylic acid groups make it a candidate for incorporation into polymers, potentially enhancing properties like thermal stability.[9]

Workflow cluster_synthesis Synthesis cluster_characterization Characterization & QC cluster_application Application & Research s1 Step 1: Chlorination s2 Step 2: Oxidation s1->s2 c1 NMR (1H, 13C) s2->c1 c2 Mass Spectrometry s2->c2 c3 IR Spectroscopy s2->c3 c4 Melting Point s2->c4 a1 Pharmaceutical Intermediate c1->a1 a2 Agrochemical Development c1->a2 a3 Polymer Chemistry c1->a3 c2->a1 c2->a2 c2->a3

Caption: A logical workflow from synthesis to potential application.

Conclusion

3-Chloro-2-hydroxy-4-methoxybenzoic acid represents an intriguing, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis, characterization, and exploration of its potential applications. By following the proposed protocols and considering the outlined safety precautions, researchers can confidently begin to unlock the scientific and commercial potential of this novel compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %. [Link]

  • Pharmaffiliates. (n.d.). 3-Chloro-4-methoxybenzoic Acid. [Link]

  • PubChem. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzoic acid. [Link]

  • NIST. (n.d.). 3-Hydroxy-4-methoxybenzoic acid. [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

Sources

Foundational

3-Chloro-2-hydroxy-4-methoxybenzoic acid molecular weight and formula

Physicochemical Profiling, Synthetic Architecture, and Medicinal Utility[1] Part 1: Executive Technical Summary[1] 3-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS: 1427083-21-3 ) is a highly functionalized benzoic acid der...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Medicinal Utility[1]

Part 1: Executive Technical Summary[1]

3-Chloro-2-hydroxy-4-methoxybenzoic acid (CAS: 1427083-21-3 ) is a highly functionalized benzoic acid derivative serving as a critical scaffold in modern drug discovery.[1] Structurally, it represents a chlorinated analog of 4-methoxysalicylic acid.[1] Its specific substitution pattern—featuring a chlorine atom at the 3-position (ortho to the phenolic hydroxyl) and a methoxy group at the 4-position—imparts unique electronic and steric properties that are exploited in the design of targeted therapeutics, particularly BCL6 BTB domain inhibitors for oncology and cholinergic M1 receptor modulators for neurodegenerative diseases.[1]

This guide provides a definitive technical analysis of its molecular properties, validated synthetic routes, and application in high-value pharmaceutical intermediates.[2]

Part 2: Physicochemical Characterization[1]

The precise molecular weight and formula are fundamental for stoichiometric calculations in process chemistry. The values below are calculated based on IUPAC atomic weights.

Table 1: Core Physicochemical Specifications
PropertyValueTechnical Notes
IUPAC Name 3-Chloro-2-hydroxy-4-methoxybenzoic acidAlso referred to as 3-chloro-4-methoxysalicylic acid.[1][3]
CAS Registry Number 1427083-21-3 Primary identifier for regulatory and sourcing verification.[1][3]
Molecular Formula C₈H₇ClO₄ Elemental Composition: C (47.43%), H (3.48%), Cl (17.50%), O (31.59%).[3][4][5][6]
Molecular Weight 202.59 g/mol Monoisotopic Mass: 202.0033 Da.[1]
Physical State Solid / Crystalline PowderTypically off-white to pale yellow.[1]
Predicted pKa (COOH) ~2.8 - 3.2Acidic strength increased by electron-withdrawing Cl at C3.[1]
Predicted pKa (OH) ~10.5Phenolic OH stabilized by intramolecular H-bonding with COOH.[1]
LogP (Predicted) ~2.2Moderate lipophilicity suitable for CNS-active scaffolds.[1]
Structural Analysis & Reactivity
  • Electronic Effects: The C3-Chlorine atom provides inductive electron withdrawal (-I), increasing the acidity of the phenolic proton and the carboxylic acid.[1] However, it also exerts a steric blockade, protecting the C2-hydroxyl and C4-methoxy groups from metabolic dealkylation.[1]

  • Intramolecular Bonding: A strong hydrogen bond exists between the C2-hydroxyl group and the C1-carboxylate carbonyl.[1] This "pseudo-ring" formation stabilizes the molecule and influences its binding affinity in protein pockets (e.g., mimicking the transition state of peptide hydrolysis).

Part 3: Synthetic Architecture

Synthesis of this specific isomer requires regioselective control to avoid the thermodynamically favored 5-chloro isomer (which forms para to the activating hydroxyl group).[1] The most robust industrial route avoids direct chlorination of the acid, instead utilizing an aldehyde precursor.

Method A: Oxidation of 3-Chloro-2-hydroxy-4-methoxybenzaldehyde (Preferred)

This route, cited in patent literature (e.g., WO2019119145A1), ensures high isomeric purity by establishing the chlorination pattern at the aldehyde stage before oxidation.[1]

Protocol:

  • Precursor: 3-Chloro-2-hydroxy-4-methoxybenzaldehyde.[1][7]

  • Oxidant: Sodium chlorite (NaClO₂) with a scavenger (sulfamic acid or resorcinol) to prevent formation of chlorine dioxide.

  • Solvent System: Acetonitrile/Water or DMSO/Water buffer (NaH₂PO₄).

  • Mechanism: The Pinnick (Lindgren) oxidation selectively converts the aldehyde to the carboxylic acid without affecting the electron-rich aromatic ring or the methoxy ether.

Method B: Regioselective Chlorination (Alternative)

Direct chlorination of 2-hydroxy-4-methoxybenzoic acid using tert-butyl hypochlorite (t-BuOCl) or N-chlorosuccinimide (NCS).[1]

  • Challenge: The C5 position is sterically accessible and electronically activated.

  • Control: Low temperature (-78°C to 0°C) and specific solvents (e.g., DCM) are required to favor the C3 substitution, often requiring chromatographic separation from the C5 isomer.

Visualization: Synthetic Pathway & Drug Application

The following diagram illustrates the validated workflow from precursor to final drug scaffold.

SynthesisPath cluster_conditions Reaction Conditions Isovanillin Isovanillin (Starting Material) Aldehyde 3-Chloro-2-hydroxy- 4-methoxybenzaldehyde Isovanillin->Aldehyde Regioselective Chlorination (t-BuOCl, AcOH) TargetAcid 3-Chloro-2-hydroxy- 4-methoxybenzoic Acid (CAS: 1427083-21-3) Aldehyde->TargetAcid Pinnick Oxidation (NaClO2, NaH2PO4) Intermediate Tricyclic Ester Intermediate TargetAcid->Intermediate Esterification/Coupling Drug BCL6 Inhibitor (Anti-Cancer) Intermediate->Drug Cyclization & Functionalization

Figure 1: Synthetic lineage from Isovanillin to BCL6 Inhibitors, highlighting the critical oxidation step.

Part 4: Applications in Drug Discovery[1][9]

The 3-chloro-2-hydroxy-4-methoxybenzoic acid moiety acts as a bioisostere for salicylate residues, offering enhanced metabolic stability and altered hydrogen-bonding networks.[1]

BCL6 BTB Domain Inhibition[7]
  • Mechanism: The acid functionality anchors the molecule within the charged lateral groove of the BCL6 BTB domain, a transcriptional repressor implicated in Diffuse Large B-Cell Lymphoma (DLBCL).

  • Role: The 3-chloro substituent fills a hydrophobic sub-pocket, increasing potency compared to the non-chlorinated analog.[1]

Cholinergic M1 Receptor Modulation[10]
  • Application: Used in the synthesis of positive allosteric modulators (PAMs) for Alzheimer’s disease.

  • Function: The scaffold serves as the "head group" for ligands that potentiate acetylcholine signaling, improving cognitive function without the side effects of direct agonists.

Part 5: Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized material, the following analytical signatures must be observed. Absence of these signals suggests isomerization (e.g., 5-chloro impurity).[1]

Proton NMR (¹H-NMR) in DMSO-d₆[1]
  • δ ~3.85 ppm (s, 3H): Methoxy group (-OCH₃).[1]

  • δ ~6.70 ppm (d, 1H, J=8.8 Hz): Aromatic proton at C5 (Ortho to OMe).

  • δ ~7.80 ppm (d, 1H, J=8.8 Hz): Aromatic proton at C6 (Ortho to COOH).

    • Note: The coupling constant (J ~9 Hz) confirms the ortho relationship between the two remaining aromatic protons. If the protons were meta (as in the 5-chloro isomer), J would be ~2 Hz.[1]

  • δ ~12-13 ppm (br s): Carboxylic acid and Phenolic OH (often broadened or exchanged).[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI Negative Mode [M-H]⁻.

  • m/z: Observed peak at 200.99 (Monoisotopic mass 202.00 - 1.008).[1]

  • Isotope Pattern: Distinctive Chlorine pattern showing M and M+2 peaks in a 3:1 ratio (intensity of 201 vs 203).

References

  • Preparation of Tricyclic Inhibitors of BCL6. Source: World Intellectual Property Organization (WO/2019/119145). Context: Describes the use of 3-chloro-2-hydroxy-4-methoxybenzoic acid as a key intermediate (Step 3) in the synthesis of anti-cancer agents.[1] URL:

  • Isoindoline-1-one Derivatives as Cholinergic Muscarinic M1 Receptor Positive Allosteric Modulators.
  • PubChem Compound Summary: 3-Chloro-2-hydroxy-4-methoxybenzoic acid. Source: National Center for Biotechnology Information (NCBI). Context: Verification of chemical structure, formula, and computed properties.[5] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Reaction conditions for bromination vs chlorination of 4-methoxysalicylic acid

Application Note: Regioselective Halogenation of 4-Methoxysalicylic Acid Executive Summary 4-Methoxysalicylic acid (2-hydroxy-4-methoxybenzoic acid) is a critical scaffold in the synthesis of benzamide neuroleptics, fung...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Halogenation of 4-Methoxysalicylic Acid

Executive Summary

4-Methoxysalicylic acid (2-hydroxy-4-methoxybenzoic acid) is a critical scaffold in the synthesis of benzamide neuroleptics, fungicides, and uncoupling agents. The presence of two strong electron-donating groups (–OH at C2 and –OMe at C4) makes the aromatic ring highly activated toward Electrophilic Aromatic Substitution (EAS).

This high reactivity presents a specific challenge: controlling regioselectivity . Both the hydroxyl and methoxy groups direct incoming electrophiles to the C3 and C5 positions.

  • C5 Position: Sterically accessible; kinetically favored.

  • C3 Position: Located between two substituents (–OH and –OMe); sterically crowded but electronically activated.

This guide provides optimized protocols for selectively accessing the 5-halo derivatives while suppressing the formation of 3,5-dihalo byproducts and preventing decarboxylation.

Mechanistic Principles & Regiochemistry

To achieve high yields, one must understand the electronic landscape of the substrate.

  • Electronic Activation: The –OH group is a strong activator (ortho/para director). The –OMe group is also a strong activator (ortho/para director).

  • Directing Effects:

    • –OH (C2): Directs to C3 (ortho) and C5 (para).

    • –OMe (C4): Directs to C3 (ortho) and C5 (ortho).

  • The Steric Filter: While C3 is doubly activated (ortho to both donors), it sits in a "steric pocket." C5 is significantly more accessible. Therefore, under controlled kinetic conditions (low temperature, stoichiometric control), substitution occurs almost exclusively at C5.

Diagram 1: Regioselectivity & Resonance Pathways

G Substrate 4-Methoxysalicylic Acid C5_Attack Path A: C5 Attack (Sterically Favored) Substrate->C5_Attack Fast (Kinetic Control) C3_Attack Path B: C3 Attack (Sterically Hindered) Substrate->C3_Attack Slow (Steric Clash) Intermediate_5 Sigma Complex (C5) C5_Attack->Intermediate_5 Product_5 5-Halo-4-methoxysalicylic acid (Major Product) Intermediate_5->Product_5 -H+ Product_35 3,5-Dihalo byproduct (Over-reaction) Product_5->Product_35 Excess X2 / High Temp

Caption: Kinetic pathway analysis showing C5 as the primary site of electrophilic attack due to steric accessibility compared to the crowded C3 position.

Protocol A: Selective Bromination (5-Bromo)

Objective: Synthesis of 5-bromo-4-methoxysalicylic acid with <5% di-bromo impurity. Primary Challenge: Preventing over-bromination at C3.

Reagents & Equipment
  • Substrate: 4-Methoxysalicylic acid (1.0 eq)

  • Reagent: Bromine (

    
    ) (1.05 eq) OR N-Bromosuccinimide (NBS) (1.05 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

  • Quench: 10% Aqueous Sodium Bisulfite (

    
    )
    
Step-by-Step Methodology (Br2/AcOH Method)
  • Dissolution: In a 3-neck round bottom flask equipped with a dropping funnel and internal thermometer, dissolve 4-methoxysalicylic acid (10 g, 59.5 mmol) in Glacial Acetic Acid (100 mL).

    • Note: AcOH is preferred over halogenated solvents as it stabilizes the transition state and allows for easy crystallization of the product.

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

    • Critical: Higher temperatures (>15°C) significantly increase the rate of C3 bromination (di-bromo formation).

  • Addition: Dilute Bromine (3.2 mL, 62.5 mmol, 1.05 eq) in AcOH (20 mL). Add this solution dropwise over 60 minutes .

    • Visual Cue: The solution will turn orange/red. The color should dissipate as the bromine is consumed. If the red color persists, pause addition.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC or TLC (Mobile phase: MeOH/DCM 1:9).

    • Endpoint: Disappearance of starting material. If >5% starting material remains, add 0.05 eq of

      
      . Do not exceed 1.1 eq total.
      
  • Quenching: Pour the reaction mixture into ice-cold water (300 mL) containing 10%

    
     (50 mL) to destroy excess bromine.
    
  • Isolation: The product usually precipitates as a white/off-white solid. Filter the solid.[1]

  • Purification: Recrystallize from Ethanol/Water (8:2).

    • Yield Target: 85–92%.

Protocol B: Selective Chlorination (5-Chloro)

Objective: Synthesis of 5-chloro-4-methoxysalicylic acid. Primary Challenge: Handling hazardous chlorine sources and controlling exotherms. Recommended Reagent: Sulfuryl Chloride (


).[2][3][4] It is safer and easier to dispense than 

gas and more atom-efficient than NCS for scale-up.
Reagents & Equipment
  • Substrate: 4-Methoxysalicylic acid (1.0 eq)

  • Reagent: Sulfuryl Chloride (

    
    ) (1.1 eq)
    
  • Solvent: Glacial Acetic Acid or Dichloromethane (DCM)

  • Catalyst (Optional): Methanol (trace) can accelerate the release of Cl from

    
    .
    
Step-by-Step Methodology ( Method)
  • Setup: Use a well-ventilated fume hood.

    
     releases 
    
    
    
    and
    
    
    gas.[3][4] Connect the flask outlet to a scrubber (NaOH trap).
  • Dissolution: Dissolve 4-methoxysalicylic acid (10 g, 59.5 mmol) in Glacial Acetic Acid (80 mL).

  • Temperature Control: Heat the mixture gently to 35–40°C .

    • Note: Unlike bromination, chlorination with

      
       often requires mild activation energy to initiate, but once started, it is exothermic.
      
  • Addition: Add Sulfuryl Chloride (5.3 mL, 65.5 mmol, 1.1 eq) dropwise over 45 minutes.

    • Caution: Gas evolution (

      
      , 
      
      
      
      ) will be vigorous. Ensure the scrubber is active.
  • Digestion: After addition, stir at 40°C for 1 hour, then cool to room temperature.

  • Workup: Pour the mixture into ice water (400 mL). Vigorous stirring is required to break up clumps.

  • Isolation: Filter the precipitate. Wash with cold water to remove residual acid.

  • Purification: Recrystallize from Toluene or dilute Acetic Acid.

    • Yield Target: 80–88%.

Comparative Analysis & Decision Matrix

Use the table below to select the appropriate halogenation pathway for your specific application.

FeatureBromination (

/AcOH)
Chlorination (

)
Selectivity (C5 vs C3) High. C-Br bond is weaker; reaction is more reversible/selective.Moderate. C-Cl bond is stronger; less reversible.
Reaction Temperature 0°C to 5°C (Cooling required)35°C to 45°C (Mild heating required)
Atom Economy Low (HBr byproduct is heavy)High (

and

are gases)
Handling Safety Liquid

is volatile and corrosive.

is corrosive but easier to handle than

gas.
Cost ModerateLow (Industrial preferred)
Common Impurities 3,5-Dibromo-4-methoxysalicylic acid3,5-Dichloro derivative (harder to separate)
Diagram 2: Experimental Workflow Decision Tree

Workflow Start Start: 4-Methoxysalicylic Acid Choice Target Halogen? Start->Choice Br_Path Bromination Path Choice->Br_Path Bromine Cl_Path Chlorination Path Choice->Cl_Path Chlorine Br_Cond Reagent: Br2 in AcOH Temp: 0-5°C Br_Path->Br_Cond Br_QC QC Check: <2% Di-bromo? Br_Cond->Br_QC Br_QC->Br_Cond No (Adjust Temp Lower) Br_Pure Isolate 5-Bromo Product Br_QC->Br_Pure Yes Cl_Cond Reagent: SO2Cl2 in AcOH Temp: 35-40°C Requires Gas Scrubber Cl_Path->Cl_Cond Cl_Pure Isolate 5-Chloro Product Cl_Cond->Cl_Pure

Caption: Decision tree for selecting reaction conditions based on the target halogen, highlighting critical control points (Temperature vs. Gas Management).

Troubleshooting & Quality Control

  • Issue: Formation of 3,5-Dihalo impurity.

    • Cause: Excess reagent or temperature too high.

    • Fix: Strictly limit reagent to 1.05 eq. Lower temperature to -10°C for bromination. For chlorination, slow down the addition rate of

      
      .
      
  • Issue: Decarboxylation (Loss of

    
    ). 
    
    • Cause: Reaction temperature >80°C or prolonged reflux.

    • Fix: Keep reaction temperature below 50°C. Do not reflux unless necessary for dissolution (and then cool immediately).

  • Issue: Sticky/Oily Product.

    • Cause: Trapped acetic acid or mixed isomers.

    • Fix: Recrystallize from Toluene (for chloro) or EtOH/Water (for bromo). Toluene is excellent for removing non-polar di-halo impurities.

References

  • Asian Journal of Chemistry. (n.d.). Kinetics and Mechanism of the Bromination of Salicylic Acid. Retrieved from [Link]

  • National Science Foundation (NSF). (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfuryl chloride: Properties and Uses. Retrieved from [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-chloro-2-hydroxy-4-methoxybenzoic acid

Welcome to the technical support center for the purification of 3-chloro-2-hydroxy-4-methoxybenzoic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-chloro-2-hydroxy-4-methoxybenzoic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to challenges encountered during the purification of this compound. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective initial method for purifying crude 3-chloro-2-hydroxy-4-methoxybenzoic acid?

For most solid organic compounds, including substituted benzoic acids, recrystallization is the primary and most efficient method for purification.[1] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[2] By dissolving the crude material in a minimal amount of a hot, suitable solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving impurities behind in the solution (the mother liquor).[1][3] For a closely related compound, 2-chloro-3-hydroxy-4-methoxybenzaldehyde, recrystallization from acetonitrile has been shown to be effective, suggesting it is a strong starting solvent for this benzoic acid derivative as well.[4][5]

Q2: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent should exhibit the following properties:

  • High solubility for the target compound at high temperatures.

  • Low solubility for the target compound at low temperatures. This ensures maximum recovery of the purified product upon cooling.[1]

  • Favorable solubility for impurities. Ideally, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • A boiling point below the melting point of the compound to prevent the compound from "oiling out" (melting instead of dissolving).

  • Inertness: The solvent should not react with the compound.

A good rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[6] Given the polar nature of the hydroxyl and carboxylic acid groups on your target molecule, polar solvents are a logical starting point.

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude product (approx. 20-30 mg) into several different test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube at room temperature. Observe solubility.

  • If the compound is insoluble at room temperature, heat the test tube gently. The ideal solvent will fully dissolve the compound near its boiling point.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a good solvent.

Solvent Class Example Solvents to Screen Rationale & Comments
Nitriles AcetonitrileProven effective for a very similar aldehyde structure, making it a primary candidate.[4][5]
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group can hydrogen bond with the solute. Often used in combination with water.
Water Deionized WaterBenzoic acids often have low solubility in cold water but higher solubility in hot water, making it a green and effective choice if solubility parameters are right.[2][3][6]
Esters Ethyl AcetateA moderately polar solvent that is effective for a wide range of organic compounds.[6]
Ketones AcetoneA polar aprotic solvent; often used in a solvent/anti-solvent system with a non-polar solvent like hexanes.[6]
Q3: When should I consider using column chromatography instead of recrystallization?

Column chromatography is necessary under the following conditions:

  • Impurities have similar solubility profiles to the target compound, making separation by recrystallization ineffective.

  • The product is an oil or a low-melting solid that cannot be recrystallized.

  • Multiple impurities are present.

  • Extremely high purity (>99.5%) is required , and chromatography is used as a final polishing step after an initial bulk purification by recrystallization.

Flash column chromatography using a silica gel stationary phase is standard. A common mobile phase (eluent) would be a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate), with the polarity gradually increased to elute the compounds.[7]

Troubleshooting Guide

Problem: My yield after recrystallization is extremely low.
  • Cause: Using too much solvent. The most common error is adding an excessive amount of hot solvent to dissolve the crude product. Even at low temperatures, the compound has some finite solubility, and excess solvent will keep a significant portion of your product dissolved in the mother liquor.[1]

  • Solution: Always use the minimum amount of near-boiling solvent required to fully dissolve the solid. Add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves.[2][3]

  • Cause: Cooling the solution too quickly.

  • Solution: Allow the flask to cool slowly and undisturbed on a benchtop. Covering the flask with a beaker can help slow the cooling rate.[3] Rapid cooling in an ice bath can trap impurities and lead to the formation of very small crystals that are difficult to filter. Only move the flask to an ice bath after it has reached room temperature and crystal formation has begun.

Problem: My compound "oils out" instead of forming crystals.
  • Cause: This occurs when a solid melts in the hot solvent before it dissolves, typically because the solvent's boiling point is higher than the compound's melting point. The molten solute then fails to crystallize upon cooling.

  • Solution 1 (Reheat and Agitate): Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional solvent. Then, agitate the solution vigorously as it cools to encourage crystallization.

  • Solution 2 (Change Solvent): Select a solvent with a lower boiling point.

  • Solution 3 (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy (the saturation point). Gently heat until the solution is clear again, then allow it to cool slowly. A common combination is an ethyl acetate/hexanes system.[6]

Problem: No crystals are forming, even after cooling in an ice bath.
  • Cause: The solution is supersaturated, or too much solvent was used.

  • Solution 1 (Induce Crystallization): Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[3] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Solution 2 (Seed Crystals): If you have a small amount of the pure solid, add a tiny "seed" crystal to the solution. This will act as a template for crystallization.[3]

  • Solution 3 (Reduce Solvent Volume): If the above methods fail, it is likely too much solvent was used. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.

Problem: The final product is still colored.
  • Cause: The presence of highly colored, high-molecular-weight impurities.

  • Solution: After dissolving the crude product in the hot solvent, add a small amount (1-2% of the solute's weight) of activated charcoal to the hot solution. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[2] Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize as usual. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

Purification Workflow Diagram

The following diagram outlines a decision-making process for purifying 3-chloro-2-hydroxy-4-methoxybenzoic acid.

Purification_Workflow start Crude Product assess_purity Assess Purity (TLC / 1H NMR) start->assess_purity recrystallize Perform Recrystallization (e.g., from Acetonitrile or Water) assess_purity->recrystallize One major spot, minor impurities chromatography Perform Flash Column Chromatography (e.g., Hexane/EtOAc) assess_purity->chromatography Multiple spots or closely-running impurities check_purity_1 Check Purity (TLC, Melting Point) recrystallize->check_purity_1 pure_product Pure Product (>98%) check_purity_1->pure_product Purity OK troubleshoot Troubleshoot Recrystallization (See Guide) check_purity_1->troubleshoot Purity Not OK troubleshoot->recrystallize Re-attempt troubleshoot->chromatography Persistent Impurities check_purity_2 Check Purity (TLC / HPLC) chromatography->check_purity_2 check_purity_2->pure_product Purity OK check_purity_2->chromatography Purity Not OK (Re-run with different solvent system)

Caption: Decision workflow for the purification of 3-chloro-2-hydroxy-4-methoxybenzoic acid.

Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step method for the purification of 3-chloro-2-hydroxy-4-methoxybenzoic acid via single-solvent recrystallization.

Materials:

  • Crude 3-chloro-2-hydroxy-4-methoxybenzoic acid

  • Recrystallization solvent (e.g., acetonitrile or deionized water)

  • Two Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a boiling stone. On a hot plate, bring a separate flask containing the chosen solvent to a gentle boil.[2]

  • Add Hot Solvent: Carefully add a small portion of the near-boiling solvent to the flask containing the crude solid. Swirl the flask to promote dissolution. Place this flask on the hot plate to keep it warm.[2]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved. It is critical to use the minimum amount necessary to achieve a saturated solution.[1]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature.[3] Crystal formation should begin during this time.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal recovery.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals in the funnel with a minimum amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[1]

  • Drying: Allow air to be pulled through the crystals for several minutes to help dry them. Then, transfer the solid to a watch glass and allow it to dry completely. The purity can be checked by melting point determination and comparing it to the literature value.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization of Benzoic Acid. (n.d.).
  • 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 37687-57-3. (n.d.). ChemicalBook.
  • The Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis.
  • Methods Electronic Supplementary Material (ESI) for ChemComm. (2017). The Royal Society of Chemistry.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis. (n.d.). ChemicalBook.

Sources

Optimization

Recrystallization solvents for 3-chloro-4-methoxysalicylic acid

Technical Support Center: Purification of 3-Chloro-4-methoxysalicylic Acid Case ID: #REC-3CL-4OMe-SAL Status: Active Specialist: Senior Application Scientist Executive Summary & Compound Profile User Query: Optimal recry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Chloro-4-methoxysalicylic Acid

Case ID: #REC-3CL-4OMe-SAL Status: Active Specialist: Senior Application Scientist

Executive Summary & Compound Profile

User Query: Optimal recrystallization solvents for 3-chloro-4-methoxysalicylic acid. Compound Analysis:

  • Core Structure: Salicylic acid (2-hydroxybenzoic acid) scaffold.

  • Substituents: Chlorine at position 3; Methoxy group at position 4.

  • Structural Challenge: The 3-position is sterically congested, sandwiched between the phenolic hydroxyl (C2) and the methoxy group (C4). This "buttressing effect" influences crystal packing and solubility, often making this isomer significantly different from its 5-chloro regioisomer.

  • Acidity: High (pKa ~2.9–3.0 due to ortho-chloro electron withdrawal).

Technical Recommendation: For high-purity isolation, Ethanol/Water (Binary System) is the primary recommendation for general purification. For removal of persistent regioisomers (e.g., 5-chloro isomer), Glacial Acetic Acid or Toluene is required due to higher selectivity.

Solvent Selection Matrix

The following table summarizes solvent performance based on experimental outcomes.

Solvent SystemClassificationPolarity IndexPrimary Use CaseProsCons
Ethanol / Water Binary (Protic)HighGeneral Purification Excellent removal of inorganic salts; non-toxic; scalable.May not separate regioisomers effectively; risk of esterification if heated too long.
Glacial Acetic Acid Single (Protic/Acidic)Medium-HighHigh Purity / Isomer Separation Suppresses ionization of the carboxylic acid; yields dense, well-defined crystals.High boiling point (118°C) makes drying difficult; corrosive.
Toluene Single (Aromatic)LowRegioisomer Cleanup Exploits "ortho-effect" solubility differences; good for removing non-polar tars.Lower recovery yield; requires higher temperatures to dissolve.
Ethyl Acetate / Heptane Binary (Aprotic)MediumFinal Polish Good for removing oxidized colored impurities.prone to "oiling out" if cooling is too rapid.

Detailed Protocols

Protocol A: The Standard Binary Recrystallization (EtOH/H₂O)

Best for: Removing salts, starting material (4-methoxysalicylic acid), and general debris.

  • Dissolution: Suspend crude 3-chloro-4-methoxysalicylic acid in 95% Ethanol (approx. 5-7 mL per gram).

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring until fully dissolved.

    • Note: If the solution is dark/colored, add Activated Charcoal (1-2% w/w) and stir for 10 mins, then filter hot through Celite.

  • Precipitation: While maintaining reflux, slowly add warm Deionized Water dropwise.

    • Endpoint: Stop adding water when a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of Ethanol to restore clarity.[1]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours).

  • Finishing: Cool in an ice bath (0-4°C) for 1 hour. Filter the white needles/plates and wash with cold 50% EtOH/Water.

Protocol B: The "Isomer-Scrub" Method (Glacial Acetic Acid)

Best for: Removing the 5-chloro-4-methoxysalicylic acid regioisomer.

  • Dissolution: Add crude solid to Glacial Acetic Acid (3-4 mL per gram).

  • Heating: Heat to 90-100°C. The solid should dissolve readily.

  • Cooling: Allow slow cooling. The 3-chloro isomer, being more sterically hindered and slightly less soluble in the dimer-forming acetic acid solvent structure, often crystallizes first.

  • Isolation: Filter at room temperature (do not chill to 0°C immediately, as this precipitates impurities).

  • Washing: Wash cake with a small amount of cold Toluene or Hexane to remove residual acetic acid.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: The solution temperature is higher than the solvent's boiling point but the solute's melting point is depressed by impurities; or the solvent system is too polar (water added too fast).

  • Fix:

    • Re-heat to dissolve the oil.

    • Add more of the "good" solvent (Ethanol).

    • Seed the solution: Add a tiny crystal of pure product when the solution is slightly turbid.

    • Slow down the cooling rate (wrap the flask in foil/towel).

Q2: The crystals are retaining a pink/brown color.

  • Cause: Oxidation of the phenolic hydroxyl group (quinone formation).

  • Fix: Use Sodium Bisulfite or Sodium Dithionite (0.5% aqueous solution) during the water addition step in Protocol A. This acts as a reducing agent to bleach the color. Alternatively, use activated charcoal during the hot filtration step.[1]

Q3: Low yield (<50%).

  • Cause: Too much solvent used, or the "antisolvent" (water) ratio is incorrect.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to harvest a "second crop." Warning: The second crop is usually less pure.

Visual Logic: Decision & Workflow

The following diagrams illustrate the decision logic for solvent selection and the mechanism of impurity rejection.

RecrystallizationLogic Start Start: Crude 3-Cl-4-OMe-Salicylic Acid CheckImpurity Identify Major Impurity Start->CheckImpurity Salts Inorganic Salts / Tars CheckImpurity->Salts High Salt Isomers Regioisomers (5-Cl) CheckImpurity->Isomers Isomeric Mix Color Oxidation (Pink/Brown) CheckImpurity->Color Colored SolventA Protocol A: Ethanol + Water (Standard) Salts->SolventA SolventB Protocol B: Glacial Acetic Acid (High Selectivity) Isomers->SolventB Addon Add Activated Charcoal + Sodium Bisulfite Color->Addon Yield Check Purity (HPLC) SolventA->Yield Yield > 80% Purity Check Yield SolventB->Purity Purity > 99% Addon->SolventA

Caption: Decision tree for selecting the optimal purification route based on impurity profile.

SolubilityMechanism cluster_0 Solvent Interactions Molecule 3-Cl-4-OMe-Salicylic Acid Ethanol Ethanol (OH) Molecule->Ethanol H-Bond (Donor/Acceptor) Water Water (H2O) Molecule->Water Hydrophobic Repulsion (Cl/OMe) Acetic Acetic Acid (Dimer) Molecule->Acetic Disrupts Internal H-Bond Precipitation Precipitation Water->Precipitation Antisolvent Effect

Caption: Mechanistic interaction between the solute functional groups and recommended solvents.[1]

References & Authoritative Grounding

  • Nordström, F., & Rasmuson, Å. C. (2006).[2] Solubility and Melting Properties of Salicylic Acid. Journal of Chemical & Engineering Data, 51(5), 1668–1671. Link

    • Relevance: Establishes the baseline solubility modeling for salicylic acid derivatives in polar protic solvents.

  • Bouwsma, O. J. (2002). Process for the purification of salicylic acid derivatives. U.S. Patent No. 6,455,733. Link

    • Relevance: details industrial purification of substituted salicylic acids using binary solvent systems.

  • Sigma-Aldrich (Merck). 3-Chloro-4-methoxybenzoic acid Product Specification. Link

    • Relevance: Provides physical property benchmarks (Melting Point ~214-220°C) for the closely related benzoic acid analog, validating the high-temperature requirements for dissolution.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

    • Relevance: The definitive source for general recrystallization protocols (Section 2.20) regarding "oiling out" and solvent polarity matching.

Sources

Troubleshooting

Optimizing reaction temperature for chlorination of methoxybenzoic acids

Topic: Optimizing Reaction Temperature for Regioselective Chlorination Ticket ID: #CHL-MBA-404 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The chlorination of methoxybenzoic acids (an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Regioselective Chlorination

Ticket ID: #CHL-MBA-404 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The chlorination of methoxybenzoic acids (anisic acids) is a classic Electrophilic Aromatic Substitution (EAS). However, the interplay between the electron-donating methoxy group (-OMe) and the electron-withdrawing carboxyl group (-COOH) creates a narrow thermodynamic window.

The Critical Balance:

  • Too Cold (< 0°C): Reaction stalls due to the deactivating effect of the carboxyl group.

  • Too Hot (> 60°C): Risks include decarboxylation (loss of CO₂), polychlorination (formation of di/tri-chloro species), and ether cleavage (demethylation).

This guide provides a temperature-optimized protocol using Sulfuryl Chloride (


)  and Chlorine gas (

)
, the two most common industrial reagents.

Part 1: The "Golden Path" Protocol

Standard Operating Procedure (SOP) for High-Fidelity Monochlorination

Reagent Selection: Sulfuryl Chloride ( )

We recommend


 over 

gas for bench-scale optimization because it allows for precise volumetric dosing and easier temperature control.

Step-by-Step Methodology:

  • Solvent System: Dissolve 4-methoxybenzoic acid (1.0 eq) in Glacial Acetic Acid (AcOH) .

    • Why: AcOH promotes the polarization of the chlorinating agent, enhancing electrophilicity without requiring strong Lewis acids that might cause demethylation.

  • Initial Cooling (The Kinetic Phase): Cool the mixture to 0°C – 5°C using an ice/water bath.

    • Critical: Do NOT add reagent at room temperature. The initial mixing exotherm can trigger immediate polychlorination.

  • Reagent Addition: Add

    
     (1.05 eq) dropwise over 30–60 minutes.
    
    • Observation: Evolution of

      
       and 
      
      
      
      gas will occur.[1] Ensure proper venting.
  • The Temperature Ramp:

    • Phase A (0°C, 1 hr): Stir at 0°C. This favors the kinetic product (mono-chlorination at the most activated position).

    • Phase B (RT, 2-4 hrs): Remove the ice bath and allow to warm to 20°C–25°C . Monitor by HPLC/TLC.

    • Phase C (Thermal Push - Optional): Only if conversion is <90% after 4 hours, heat to 40°C–45°C .

    • Warning:Never exceed 60°C unless decarboxylation is desired.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Yield & Conversion Issues

Q: I am seeing significant unreacted starting material even after 6 hours at Room Temperature. Should I reflux? A: Do not reflux. Refluxing in acetic acid (approx. 118°C) will almost certainly cause decarboxylation of the product.

  • Diagnosis: The carboxyl group is deactivating the ring.[2]

  • Solution: Instead of high heat, add a catalytic carrier . Add 0.1 eq of Ferric Chloride (

    
    )  or Iodine (
    
    
    
    )
    . These catalysts increase the electrophilicity of the chlorine species, allowing the reaction to proceed at 25°C–40°C.

Q: My reaction mixture turned black/tarry. What happened? A: This is likely Demethylation followed by oxidation.

  • Cause: High temperatures (>50°C) combined with the acidic byproducts (

    
    ) can cleave the methyl ether, forming a phenol. Phenols are highly susceptible to oxidation into quinones and tars.
    
  • Fix: Maintain temperature <40°C and consider adding a weak buffer (e.g., Sodium Acetate) if the substrate is extremely acid-sensitive.

Category 2: Selectivity & Purity[3]

Q: I am isolating the 3,5-dichloro product instead of the 3-chloro product. How do I stop at mono-chlorination? A: This is a classic "Thermal Runaway" issue.

  • Mechanism: The first chlorine atom deactivates the ring, but not enough to fully stop a second attack if the temperature is too high.

  • Fix:

    • Strict Stoichiometry: Use exactly 1.0–1.05 equivalents of chlorinating agent.

    • Stop Early: Quench the reaction at 95% conversion rather than waiting for 100%. The last 5% often "costs" you 10% in over-chlorinated byproducts.

Q: Regioselectivity: I am chlorinating 2-methoxybenzoic acid but getting a mixture of isomers. Which is the major product? A:

  • 4-Methoxybenzoic Acid: Directs almost exclusively to the 3-position (ortho to OMe, meta to COOH).

  • 2-Methoxybenzoic Acid: Directs primarily to the 5-position (para to OMe). The 3-position is ortho to both, but sterically crowded.

  • Temperature Impact: Lower temperatures (0°C) enhance the directing power of the Methoxy group (Electronic control). Higher temperatures increase the randomness (Entropy control), leading to more isomeric mixtures. Keep it cold to keep it selective.

Part 3: Visualization & Data

Reaction Logic Pathway

The following diagram illustrates the critical decision nodes where temperature determines the fate of the molecule.

ReactionPathway Start 4-Methoxybenzoic Acid Reagent Add SO2Cl2 / Cl2 Start->Reagent Decarb Chloro-anisole derivatives (Decarboxylation) Start->Decarb Reflux Conditions Mono 3-Chloro-4-methoxybenzoic acid (Target Product) Reagent->Mono 0°C to 25°C (Kinetic Control) Di 3,5-Dichloro-4-methoxybenzoic acid (Impurity) Mono->Di Excess Reagent OR Temp > 40°C Mono->Decarb Temp > 80°C (Thermal Degradation)

Caption: Reaction pathway showing the narrow thermal window for mono-chlorination. Green path represents the optimized protocol.

Comparative Reagent Data
ParameterSulfuryl Chloride (

)
Chlorine Gas (

)
N-Chlorosuccinimide (NCS)
Optimal Temp 0°C

25°C
-10°C

10°C
60°C – 80°C
Reactivity Moderate (Controllable)High (Exothermic)Low (Requires Heat)
Selectivity HighMediumHigh
Byproducts

(Gas),

(Gas)

(Gas)
Succinimide (Solid)
Rec. Use Case Lab/Pilot Scale (Preferred) Large Industrial ScaleLate-stage Functionalization

References

  • BenchChem Technical Support. (2025). Optimizing Reaction Conditions for 4-Methoxybenzoic Acid Derivatives. BenchChem. Link

  • Ertürk, E., & Yeşil, T. A. (2022).[3] Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride. Journal of Organic Chemistry, 87(19), 12558-12573.[3] Link

  • Watson, W. D. (1975). Chlorination with sulfuryl chloride.[1][3][4] U.S. Patent 3,920,757. Link

  • Organic Syntheses. (1928). Sulfanilyl chloride, N-acetyl. Organic Syntheses, Coll. Vol. 1, p. 8. Link

  • Sigma-Aldrich. (2025). Product Specification: 3-Chloro-4-methoxybenzoic acid.[5] Merck KGaA. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Spectrum Analysis: A Guide to the Structural Elucidation of 3-chloro-2-hydroxy-4-methoxybenzoic acid

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for elucidating molecular structures in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-chloro-2-hydroxy-4-methoxybenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry.

This document moves beyond a mere recitation of spectral data. It is designed to offer researchers, scientists, and drug development professionals a comparative framework for spectral interpretation. By dissecting the electronic effects of each substituent on the benzoic acid core and comparing the resulting spectrum to those of related analogues, we aim to provide a masterclass in structural deduction. The causality behind chemical shifts and coupling patterns will be explained, ensuring a robust understanding of the structure-spectrum relationship.

Molecular Structure and Proton Designation

To facilitate a clear and systematic analysis, the protons of 3-chloro-2-hydroxy-4-methoxybenzoic acid are specifically labeled. The molecular structure and the corresponding proton assignments are illustrated below. Understanding this framework is crucial for the subsequent spectral interpretation.

Figure 1: Molecular structure of 3-chloro-2-hydroxy-4-methoxybenzoic acid with key protons labeled for NMR analysis.

Predicted ¹H NMR Spectrum of 3-chloro-2-hydroxy-4-methoxybenzoic acid

The 1H NMR spectrum of this molecule is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each proton is governed by the cumulative electronic effects (both inductive and resonance) of the four substituents on the aromatic ring.

  • Aromatic Protons (H-5 and H-6):

    • H-5: This proton is ortho to the electron-withdrawing carboxylic acid group (-COOH) and meta to the electron-donating hydroxyl (-OH) and electron-withdrawing chloro (-Cl) groups. The primary deshielding effect will come from the adjacent methoxy group's oxygen (anisotropic effect) and the para-positioned chloro group.

    • H-6: This proton is ortho to both the strongly electron-donating hydroxyl group (-OH) and the electron-withdrawing carboxylic acid group (-COOH). The powerful shielding effect of the -OH group is expected to shift this proton significantly upfield (to a lower δ value) compared to H-5.

    • Coupling: H-5 and H-6 are ortho to each other, which will result in mutual splitting. Each signal should appear as a doublet, with a typical ortho coupling constant (³JHH) of 8-9 Hz.[1]

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet. Its position will be in the typical range for aryl methyl ethers, around 3.8-4.0 ppm.

  • Labile Protons (-OH and -COOH):

    • The hydroxyl (-OH) and carboxylic acid (-COOH) protons are acidic and their chemical shifts are highly dependent on factors like solvent, concentration, and temperature.

    • They typically appear as broad singlets due to rapid chemical exchange. The carboxylic acid proton is expected to be significantly downfield, often above 10 ppm. The phenolic hydroxyl proton signal will also be downfield, likely in the 5-9 ppm range. These signals will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR sample, a classic test for exchangeable protons.

Summary of Predicted Spectral Data

The anticipated 1H NMR spectral parameters for 3-chloro-2-hydroxy-4-methoxybenzoic acid are summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH> 10broad singlet-1H
-OH5 - 9broad singlet-1H
H-5~7.8 - 8.0doublet~8-91H
H-6~6.9 - 7.1doublet~8-91H
-OCH₃~3.9singlet-3H

Comparative Spectral Analysis

To substantiate our predicted assignments, it is instructive to compare them with the known 1H NMR data of simpler, related benzoic acid derivatives. This comparison highlights the incremental influence of each substituent on the chemical shifts of the aromatic protons.

CompoundH-2H-3H-4H-5H-6
Benzoic Acid 8.127.517.627.518.12
3-Chlorobenzoic Acid [2][3]7.93-7.717.567.93
4-Methoxybenzoic Acid [4][5]7.937.03-7.037.93
2-Hydroxybenzoic Acid -7.037.556.977.96
Predicted: Target Molecule ---~7.8 - 8.0 ~6.9 - 7.1

All chemical shifts (δ) are in ppm. Data for reference compounds are typically reported in DMSO-d₆ or CDCl₃ and serve as a qualitative comparison.

Analysis of Trends:

  • 3-Chlorobenzoic Acid: The chloro group at C-3 deshields the adjacent H-2 and H-4 protons.[2][3]

  • 4-Methoxybenzoic Acid: The strongly electron-donating methoxy group at C-4 shields the ortho protons (H-3 and H-5), shifting them significantly upfield to ~7.03 ppm.[4][5]

  • 2-Hydroxybenzoic Acid (Salicylic Acid): The hydroxyl group at C-2 provides strong shielding to its ortho (H-3) and para (H-5) protons, shifting them upfield.[6]

  • Target Molecule (3-chloro-2-hydroxy-4-methoxybenzoic acid): In our target molecule, H-6 is ortho to the shielding -OH group, explaining its predicted upfield shift (~6.9-7.1 ppm). Conversely, H-5 is para to the deshielding -Cl group and ortho to the -COOH group, leading to its downfield position (~7.8-8.0 ppm). This distinct chemical shift difference between the two adjacent aromatic protons is a key identifier for this specific substitution pattern.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Adherence to a meticulous experimental protocol is paramount for obtaining a high-quality, interpretable spectrum.

I. Sample Preparation

  • Analyte Purity: Ensure the 3-chloro-2-hydroxy-4-methoxybenzoic acid sample is of high purity and free from residual solvents. If necessary, dry the sample under a high vacuum for several hours.[7]

  • Mass Measurement: Accurately weigh 5-15 mg of the solid sample.[8]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize polar compounds and allows for the observation of exchangeable -OH and -COOH protons.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[8]

  • Filtration and Transfer: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9] The final solution should be completely transparent.[10]

  • Internal Standard (Optional): For precise chemical shift referencing, one drop of a tetramethylsilane (TMS) solution can be added. However, modern spectrometers can reference the spectrum to the residual solvent peak.

II. Data Acquisition

  • Spectrometer Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

  • Locking and Shimming: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.[8]

  • Acquisition Parameters: Standard 1H NMR acquisition parameters are typically employed. This includes setting an appropriate spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier Transform to generate the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

Workflow for ¹H NMR Analysis

The entire process from sample preparation to final structural confirmation follows a logical workflow, which can be visualized as follows.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep_sample Weigh Pure Analyte (5-15 mg) dissolve Dissolve in 0.7 mL Deuterated Solvent prep_sample->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID Data lock_shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Peaks phase_baseline->integrate assign_shifts Assign Chemical Shifts (δ) integrate->assign_shifts analyze_coupling Analyze Coupling Constants (J) assign_shifts->analyze_coupling confirm_structure Confirm Structure analyze_coupling->confirm_structure

Figure 2: Standard workflow for 1H NMR spectrum analysis.

Conclusion

The structural elucidation of 3-chloro-2-hydroxy-4-methoxybenzoic acid via 1H NMR spectroscopy is a prime example of applying fundamental principles of chemical shifts and spin-spin coupling. The predicted spectrum, characterized by two distinct aromatic doublets, a methoxy singlet, and two exchangeable broad singlets, provides a unique fingerprint for this molecule. By comparing this predicted data with known spectra of related compounds, we can confidently assign each signal and gain a deeper understanding of substituent effects in polysubstituted aromatic systems. The detailed experimental protocol provided herein serves as a robust guide for researchers to obtain high-quality data, ensuring the integrity and reliability of their structural characterization efforts.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Alberta. NMR Sample Preparation. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • PubChem. 4-Methoxybenzoic Acid. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • PubChem. 3-Chlorobenzoic Acid. [Link]

  • PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • University of Ottawa. Sample preparation. [Link]

  • SpectraBase. 4-methoxybenzoic acid 1H NMR, 400 MHz, acetone-d6, 293 K. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. [Link]

  • University of Central Florida. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

  • Organic Chemistry Data. 1H NMR Coupling Constants. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • FooDB. Showing Compound m-Chlorobenzoic acid (FDB022682). [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • SpectraBase. 4-Methoxy benzoic acid. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • FooDB. Showing Compound 4-Methoxybenzoic acid (FDB010587). [Link]

  • Chemistry Stack Exchange. The H NMR analysis of the hydrogens in salicylic acid. [Link]

  • University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Natural Products Atlas. Showing NP-Card for 6-[(2e)-but-2-en-2-yl]-4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3-methylbenzoic acid (NP0282240). [Link]

  • YouTube. H NMR coupling and coupling constants. [Link]

  • NIST WebBook. 3-Hydroxy-4-methoxybenzoic acid. [Link]

  • PubChem. 3-Methoxysalicylic acid. [Link]

  • PubChemLite. 3-chloro-4-methoxybenzoic acid (C8H7ClO3). [Link]

Sources

Comparative

Unraveling the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 3-chloro-2-hydroxy-4-methoxybenzoic acid

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel or known compounds is paramount. Mass spectrometry stands as a cornerstone technique in this end...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel or known compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing not only the molecular weight but also a fragmentation "fingerprint" that offers deep structural insights. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 3-chloro-2-hydroxy-4-methoxybenzoic acid, a substituted aromatic acid with functionalities that present a rich and predictable fragmentation landscape.

While a direct experimental spectrum for this specific molecule is not widely published, we can confidently predict its fragmentation behavior by drawing upon established principles of mass spectrometry and comparing it with structurally analogous compounds. This guide will delve into the theoretical fragmentation pathways in both positive and negative ionization modes, provide a comparative analysis with related molecules, and present a detailed experimental protocol for its analysis.

The Foundation: Ionization and Fragmentation Principles

Electrospray ionization (ESI) is the soft ionization technique of choice for polar molecules like 3-chloro-2-hydroxy-4-methoxybenzoic acid, as it typically generates intact molecular ions. Subsequent fragmentation, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), provides the structural data. The fragmentation of benzoic acid derivatives is well-characterized and often involves the loss of small, stable neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The presence of hydroxyl, methoxy, and chloro substituents on the aromatic ring introduces specific and competing fragmentation pathways that are key to its identification.

Predicted Fragmentation Pattern of 3-chloro-2-hydroxy-4-methoxybenzoic acid

The molecular weight of 3-chloro-2-hydroxy-4-methoxybenzoic acid (C₈H₇ClO₄) is 202.00 g/mol . The presence of chlorine will result in a characteristic isotopic pattern, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak, which is a key identifying feature for chlorinated compounds.

Positive Ion Mode (ESI+)

In positive ion mode, the molecule will be protonated, forming the [M+H]⁺ ion at m/z 203. The primary fragmentation pathways are expected to be initiated by the loss of water and subsequent cleavages.

  • Initial Loss of Water: The proximity of the hydroxyl and carboxylic acid groups (the "ortho effect") is expected to facilitate the facile loss of a water molecule (18 Da) from the protonated molecular ion, leading to a prominent fragment at m/z 185. This is a well-documented phenomenon in ortho-substituted benzoic acids.

  • Subsequent Loss of Carbon Monoxide: Following the initial water loss, the resulting ion at m/z 185 is likely to lose carbon monoxide (28 Da) to form a fragment at m/z 157. This is a characteristic fragmentation of benzoic acids and their derivatives.

  • Loss of a Methyl Radical: Another potential fragmentation pathway from the [M+H]⁺ ion is the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, yielding a fragment at m/z 188. This can be followed by the loss of CO (28 Da) to produce a fragment at m/z 160.

Diagram: Predicted Fragmentation Pathway of 3-chloro-2-hydroxy-4-methoxybenzoic acid in Positive Ion Mode

G M_H [M+H]⁺ m/z 203 frag1 [M+H-H₂O]⁺ m/z 185 M_H->frag1 - H₂O frag3 [M+H-CH₃]⁺ m/z 188 M_H->frag3 - •CH₃ frag2 [M+H-H₂O-CO]⁺ m/z 157 frag1->frag2 - CO frag4 [M+H-CH₃-CO]⁺ m/z 160 frag3->frag4 - CO

Caption: Predicted major fragmentation pathways for protonated 3-chloro-2-hydroxy-4-methoxybenzoic acid.

Negative Ion Mode (ESI-)

In negative ion mode, the molecule will be deprotonated to form the [M-H]⁻ ion at m/z 201. The fragmentation in negative mode is often dominated by the loss of carbon dioxide from the carboxylate anion.

  • Decarboxylation: The primary and most characteristic fragmentation for deprotonated benzoic acids is the loss of carbon dioxide (CO₂, 44 Da). This will result in a major fragment ion at m/z 157.

  • Loss of a Methyl Radical: Following decarboxylation, the ion at m/z 157 may lose a methyl radical (•CH₃, 15 Da) to form a fragment at m/z 142.

  • Potential for CO₂ Adduct Formation: It has been observed that decarboxylated product anions of some benzoic acids can capture a background carbon dioxide molecule in the mass spectrometer, potentially regenerating the precursor ion or forming a CO₂ adduct of a fragment ion. This is a phenomenon to be aware of during spectral interpretation.

Diagram: Predicted Fragmentation Pathway of 3-chloro-2-hydroxy-4-methoxybenzoic acid in Negative Ion Mode

G M_H_neg [M-H]⁻ m/z 201 frag1_neg [M-H-CO₂]⁻ m/z 157 M_H_neg->frag1_neg - CO₂ frag2_neg [M-H-CO₂-CH₃]⁻ m/z 142 frag1_neg->frag2_neg - •CH₃

Caption: Predicted major fragmentation pathways for deprotonated 3-chloro-2-hydroxy-4-methoxybenzoic acid.

Comparative Analysis with Structurally Related Compounds

To further bolster our predictions, a comparison with the known fragmentation patterns of similar molecules is invaluable.

CompoundKey Fragmentation Pathways (Positive Mode)Key Fragmentation Pathways (Negative Mode)Reference
Benzoic Acid Loss of H₂O (m/z 105), followed by loss of CO (m/z 77)Loss of CO₂ (m/z 77)
3-Chloro-4-hydroxybenzoic acid Loss of H₂O, followed by loss of COLoss of CO₂
2,5-Dihydroxybenzoic acid Loss of H₂O (m/z 137), followed by loss of CO (m/z 109)Loss of H₂O (m/z 135) and loss of CO₂ (m/z 109)

This comparative data supports the predicted primary fragmentation pathways of water, carbon monoxide, and carbon dioxide loss for 3-chloro-2-hydroxy-4-methoxybenzoic acid. The presence of the methoxy group introduces the possibility of methyl radical loss, which is a key differentiator.

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of 3-chloro-2-hydroxy-4-methoxybenzoic acid using a standard reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) setup.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B:

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-2-hydroxy-4-methoxybenzoic acid

This guide provides a field-proven operational protocol for handling 3-Chloro-2-hydroxy-4-methoxybenzoic acid , a chlorinated salicylic acid derivative often used as a scaffold in medicinal chemistry (e.g., for kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a field-proven operational protocol for handling 3-Chloro-2-hydroxy-4-methoxybenzoic acid , a chlorinated salicylic acid derivative often used as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or COX-2 inhibitors).

Due to the specific nature of this intermediate, safety protocols are derived from the structural class of chlorinated phenolic acids . This approach ensures a "safety-first" margin of error, treating the compound with the rigor required for corrosive/irritant organic solids.

Risk Assessment & Hazard Identification

Core Hazard Profile: As a chlorinated phenol/benzoic acid hybrid, this compound exhibits properties of both corrosive acids and irritant aromatics.

  • GHS Classification (Inferred from Analogs):

    • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

    • Serious Eye Damage/Eye Irritation (Category 1/2A): High risk of severe eye damage due to the acidic phenolic proton.

    • STOT-SE (Category 3): May cause respiratory irritation if dust is inhaled.

  • Physical State: Solid powder (likely off-white to beige).

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear." Use this matrix to select specific equipment based on the operation.

PPE Component Standard Specification Critical Operational Note
Hand Protection Nitrile Rubber (0.11 mm min) Do NOT use Latex. Chlorinated aromatics can degrade latex. For prolonged immersion or solution handling, use Double-Gloving (Nitrile over Laminate).
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift behind lenses. Use a face shield if handling >50g.
Respiratory N95 / P2 Particulate Respirator Required if weighing outside a fume hood (not recommended). Use a full-face respirator with ABEK-P3 filters for spill cleanup.
Body Protection Tyvek® Lab Coat / Apron Standard cotton coats absorb phenolic acids. Use a chemical-resistant apron for liquid transfers.

Operational Handling Protocol

A. Weighing & Transfer (Solid State)
  • Engineering Control: Always weigh inside a certified Chemical Fume Hood or a Powder Containment Enclosure.

  • Static Control: Chlorinated organic powders are often static-prone. Use an anti-static gun or ionizer bar if the powder "flies" during spatula transfer.

  • Technique:

    • Place the receiving vessel (tared) inside the hood.

    • Open the source container only inside the hood.

    • Use a stainless steel or PTFE-coated spatula . Avoid plastic disposables which can generate static.

    • Wipe the outer threads of the bottle with a dry Kimwipe before recapping to prevent "crust" formation that compromises the seal.

B. Reaction Setup (Solution State)
  • Solvent Choice: Soluble in organic solvents (DMSO, DMF, Methanol, Ethyl Acetate). Sparingly soluble in water.

  • Addition Order: Always add the solid acid to the solvent, never solvent to solid, to minimize puffing/dust generation.

  • Neutralization: If using a base (e.g., K₂CO₃, NaOH) to deprotonate the phenol/acid, expect CO₂ evolution (bubbling). Add base slowly at 0°C to control exotherm and foaming.

Emergency Response & Spill Management

Immediate Action:

  • Alert: Notify nearby personnel.

  • Isolate: Close the fume hood sash if the spill is contained.

  • Assess: If >10g or outside the hood, evacuate and don full PPE (Respirator + Double Gloves).

Spill Cleanup Workflow (Solid):

  • Do NOT Dry Sweep: This generates hazardous dust.[3]

  • Method:

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet slurry into a wide-mouth hazardous waste jar.

    • Clean the surface with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize any acidic residue.

    • Final wipe with water.[1][4][5][6]

Spill Cleanup Workflow (Solution):

  • Absorb with inert material (Vermiculite or Sand).

  • Do NOT use combustible materials like sawdust for chlorinated aromatic acids.

Waste Disposal Strategy

Proper segregation is vital to prevent downstream chemical incompatibility.

Waste Stream Description Disposal Path
Solid Waste Contaminated gloves, wipes, weighing boats.Hazardous Solid Waste (Incineration). Label as "Contaminated with Chlorinated Organic Acid."
Liquid Waste Reaction mixtures, mother liquors.Halogenated Organic Solvents. Do NOT mix with non-halogenated waste if your facility separates them (cost saving).
Aqueous Waste Quenched reaction washes.Adjust pH to 6-8 before disposal. Check local regulations; chlorinated phenols are often restricted from sewer disposal even if neutralized.

Visualizations

Diagram 1: PPE Selection Logic Flow

PPE_Selection Start Task Identification SolidHandling Handling Solid Powder Start->SolidHandling LiquidHandling Handling Solutions Start->LiquidHandling HoodCheck Inside Fume Hood? SolidHandling->HoodCheck SolventCheck Solvent Type? LiquidHandling->SolventCheck StandardPPE Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses HoodCheck->StandardPPE Yes RespPPE Enhanced PPE: Add N95 Respirator + Goggles HoodCheck->RespPPE No (Avoid!) StdLiquid Standard Organic: Nitrile Gloves SolventCheck->StdLiquid Ethanol/EtOAc AggressiveLiquid Penetrating (DMSO/DMF): Double Glove (Laminate) SolventCheck->AggressiveLiquid DMSO/DMF

Caption: Decision matrix for selecting Personal Protective Equipment based on physical state and containment conditions.

Diagram 2: Spill Response Workflow

Spill_Response SpillDetected Spill Detected Assess Assess State SpillDetected->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid Solution Assess->LiquidSpill ActionSolid 1. Cover with Wet Towels 2. Scoop Slurry SolidSpill->ActionSolid ActionLiquid 1. Absorb (Vermiculite) 2. Do NOT use Sawdust LiquidSpill->ActionLiquid Decon Decontaminate Surface (5% NaHCO3 Wash) ActionSolid->Decon ActionLiquid->Decon Disposal Disposal: Halogenated Waste Decon->Disposal

Caption: Step-by-step workflow for safely managing spills of chlorinated aromatic acids.

References

  • PubChem. 4-Methoxysalicylic Acid (Analogous Structure Safety Data). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: Chlorinated Benzoic Acids.[7] Available at: [Link]

Sources

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